molecular formula C8H11N3O2 B2845756 (1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid CAS No. 1932815-46-7

(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid

Cat. No.: B2845756
CAS No.: 1932815-46-7
M. Wt: 181.195
InChI Key: XHEXJAHNKGTYTC-RITPCOANSA-N
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Description

(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid is a compound that features a cyclobutane ring substituted with a carboxylic acid group and a 4-methyl-1,2,4-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid typically involves the construction of the cyclobutane ring followed by the introduction of the triazole moiety. One common method is the cycloaddition reaction to form the cyclobutane ring, followed by functionalization to introduce the carboxylic acid group. The triazole ring can be introduced through a cyclization reaction involving appropriate precursors such as hydrazines and carbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and cyclization steps, as well as advanced purification techniques such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include oxidized derivatives of the carboxylic acid, reduced triazole derivatives, and substituted triazole compounds .

Scientific Research Applications

(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its triazole moiety which is known for its biological activity.

    Industry: Utilized in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of (1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, forming non-covalent bonds that modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclobutane derivatives and triazole-containing compounds such as:

Uniqueness

The uniqueness of (1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid lies in its combination of the cyclobutane ring and the 1,2,4-triazole moiety, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

(1S,2R)-2-(4-methyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-11-4-9-10-7(11)5-2-3-6(5)8(12)13/h4-6H,2-3H2,1H3,(H,12,13)/t5-,6+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEXJAHNKGTYTC-RITPCOANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NN=C1[C@@H]2CC[C@@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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